molecular formula C26H36ClN5O5 B574476 Isovaleryl-Phe-Lys-pNA HCl CAS No. 178894-43-4

Isovaleryl-Phe-Lys-pNA HCl

Cat. No.: B574476
CAS No.: 178894-43-4
M. Wt: 534.054
InChI Key: RJKMYKBZAYAVSA-SJEIDVEUSA-N
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Description

Isovaleryl-Phe-Lys-pNA HCl, also known as N-Isovaleryl-L-phenylalanyl-L-lysine-p-nitroanilide hydrochloride, is a chromogenic plasmin substrate . It is used in laboratory settings for scientific research and development .


Synthesis Analysis

The synthesis of this compound can be achieved under mild conditions starting from commercially available H-Lys(Boc)-pNA and N-c~-tritylated amino acids using CF3-PyBOP as a condensating reagent . This approach was illustrated by the synthesis of the novel promising plasmin substrate isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C26H35N5O5 . Its molecular weight is approximately 497.60*36.46 g/mol .


Chemical Reactions Analysis

This compound is a chromogenic substrate that is used in assays involving the fibrinolytic protease plasmin . The serine proteases involved, such as thrombin and plasmin, exclusively hydrolyze peptide bonds after the basic amino acids arginine and lysine .

Scientific Research Applications

Plant Metabolism and Electron Transport

A study involving the role of isovaleryl-CoA dehydrogenase in plant metabolism found that this enzyme, related to isovaleryl compounds, is involved in the degradation of amino acids like lysine in plants. This process is significant for plant respiration, especially under carbon starvation, and it involves the transfer of electrons to the mitochondrial electron transport chain, emphasizing the importance of isovaleryl-related enzymes in plant biochemistry (Araújo et al., 2010).

Enzyme Hydrolysis Studies

Research on the hydrolysis of O-isovaleryl propranolol, a compound structurally related to Isovaleryl-Phe-Lys-pNA HCl, has provided insights into the enzymatic processes involving isovaleryl groups. This study, focusing on the hydrolysis rate and its stereoselectivity in various biological media, has implications for understanding the metabolism and cellular interactions of isovaleryl-containing compounds (Shameem et al., 1994).

Development of Chromogenic Substrates

This compound's related compound, isovaleryl-l-phenylalanyl-l-lysine p-nitroanilide hydrochloride, was synthesized as a novel chromogenic substrate for plasmin, an important enzyme in fibrinolysis. This research provides a methodology for developing new substrates for biochemical assays, expanding the scope of applications for isovaleryl-containing peptides (Wijkmans et al., 1996).

Stability and Biostability Studies

Research into the stability of peptide nucleic acids (PNA), which are structurally related to this compound, in various biological environments provides insights into the biostability and potential therapeutic applications of these compounds. The study demonstrates PNAs' resistance to enzymatic degradation, highlighting their potential as stable biomolecules in medical and biological applications (Demidov et al., 1994).

Therapeutic Potential in Isovaleric Acidemia

A study on the treatment of isovaleric acidemia, a metabolic disorder, with L-carnitine (which relates to isovaleryl compounds) showcases the importance of understanding the metabolic pathways and therapeutic interventions involving isovaleryl groups. This research provides valuable information on managing metabolic disorders associated with branched-chain amino acids (Roe et al., 1984).

Mechanism of Action

In assays, the hydrolysis of the chromogenic C-terminal p-nitroanilide results in the formation of p-nitroaniline, which can be followed spectrophotometrically . This is particularly advantageous in assaying both the fibrinolytic protease plasmin and the plasminogen activators, i.e., urokinase plasminogen activator (u-PA) and tissue-type plasminogen activator (t-PA), by the formation of plasmin from the zymogen plasminogen .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMYKBZAYAVSA-SJEIDVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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